3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c18-22(19,9-7-12-4-2-1-3-5-12)17-8-6-13(11-17)20-14-10-15-21-16-14/h1-5,7,9-10,13H,6,8,11H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPFXKKXLCLWQS-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NSN=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The pyrrolidine moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the phenylethenesulfonyl group through sulfonylation reactions. Common reagents used in these steps include sulfur-containing compounds, amines, and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives, including 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole, as promising anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a review of thiadiazole derivatives, several compounds demonstrated IC50 values indicating their effectiveness against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF7 (breast cancer). For example, some derivatives showed IC50 values as low as 0.74 μg/mL against HCT116 cells, suggesting potent anticancer properties .
Data Table: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 3.29 | Induces apoptosis |
| Compound B | H460 | 10 | Apoptosis via mitochondrial pathways |
| Compound C | MCF7 | 4.04 | Cell cycle arrest and apoptosis |
Drug Development Potential
Thiadiazole derivatives are being explored for their ability to serve as lead compounds in drug development. The structural diversity offered by the thiadiazole core allows for modifications that can enhance bioactivity and selectivity against specific targets.
Case Study: Drug Design Innovations
Innovations in drug design utilizing thiadiazole cores have led to the synthesis of new compounds with improved pharmacological profiles. For instance, modifications to the substituents on the thiadiazole ring have resulted in compounds that show enhanced activity against resistant cancer cell lines .
Mechanism of Action
The mechanism of action of 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,4-thiadiazole
- 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,3,5-thiadiazole
- 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-oxadiazole
Uniqueness
3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with thiadiazole intermediates. The process often includes key steps such as:
- Formation of the Thiadiazole Ring : Utilizing thiosemicarbazides and appropriate reagents to form the core thiadiazole structure.
- Functionalization : Introducing the phenylethenesulfonyl group through electrophilic substitution reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.084 ± 0.020 |
| Compound B | A549 (Lung) | 0.034 ± 0.008 |
These values indicate that certain derivatives exhibit significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
The mechanisms underlying the anticancer activity of thiadiazole derivatives often involve:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Aromatase Inhibition : Some studies suggest that these compounds may act as aromatase inhibitors, which are crucial in hormone-dependent cancers like breast cancer .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole compounds for their anticancer activity against MCF-7 and A549 cell lines. The most active compound demonstrated an IC50 value significantly lower than that of conventional treatments, indicating its potential as a lead compound for further development .
Q & A
Basic: What are the optimal synthetic routes for 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole, and how can intermediates be characterized?
Answer:
The synthesis involves multi-step reactions:
- Step 1: Prepare the pyrrolidine-3-ol precursor via nucleophilic substitution or ring-opening of epoxides.
- Step 2: Functionalize the pyrrolidine with (E)-2-phenylethenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group .
- Step 3: Couple the sulfonylated pyrrolidine to the 1,2,5-thiadiazole ring via an SNAr (nucleophilic aromatic substitution) reaction, leveraging the electron-deficient nature of the thiadiazole .
Characterization: Use H/C NMR to confirm regiochemistry, LC-MS for purity, and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Basic: How does the electronic structure of the 1,2,5-thiadiazole moiety influence reactivity in this compound?
Answer:
The 1,2,5-thiadiazole is electron-deficient due to the electronegative nitrogen and sulfur atoms, making it susceptible to nucleophilic attack at the 3-position. This property is critical for:
- Nucleophilic substitution with alkoxy or amine groups.
- π-π stacking in biological targets (e.g., enzyme active sites) .
DFT calculations (e.g., B3LYP/6-31G*) can map electron density distribution, guiding predictions of reactive sites .
Advanced: How can computational methods resolve contradictory data on the compound’s regioselectivity in electrophilic reactions?
Answer:
Contradictions in electrophilic substitution (e.g., nitration or halogenation) may arise from competing resonance effects in the thiadiazole and sulfonyl groups. To resolve this:
- Perform NBO (Natural Bond Orbital) analysis to quantify charge distribution .
- Use kinetic vs. thermodynamic control experiments (varying temperature/reactant ratios) paired with DFT-based transition-state modeling .
- Validate with N NMR to track electronic environments .
Advanced: What strategies optimize the compound’s bioavailability given its sulfonyl and thiadiazole groups?
Answer:
The sulfonyl group enhances solubility but may reduce membrane permeability. Strategies include:
- Prodrug design: Mask the sulfonyl group as a ester or amide to improve lipophilicity .
- Co-crystallization: Use co-formers (e.g., cyclodextrins) to enhance dissolution rates .
- Structure-activity relationship (SAR) studies: Modify the phenyl group on the ethenesulfonyl moiety to balance LogP and polar surface area .
Basic: What analytical techniques are critical for assessing the compound’s stability under varying pH conditions?
Answer:
- HPLC-UV/MS: Monitor degradation products (e.g., hydrolysis of the sulfonyl group in acidic conditions) .
- TGA/DSC: Assess thermal stability, particularly for solid-state formulations .
- pH-solubility profiling: Measure solubility in buffered solutions (pH 1–10) to identify stability windows .
Advanced: How can the compound’s potential as a kinase inhibitor be validated experimentally?
Answer:
- Kinase profiling: Use a panel of recombinant kinases (e.g., TrkA, EGFR) to screen inhibition via fluorescence polarization assays .
- Molecular docking: Align the thiadiazole and sulfonyl groups with ATP-binding pockets (e.g., using AutoDock Vina) .
- Cellular assays: Test anti-proliferative effects in cancer cell lines (e.g., MCF-7) with IC50 determination and Western blotting for phosphorylated kinase targets .
Basic: What are the safety considerations for handling this compound in laboratory settings?
Answer:
- Toxicity screening: Perform Ames tests for mutagenicity and acute toxicity assays in zebrafish .
- PPE: Use nitrile gloves and fume hoods due to potential sulfonyl group reactivity .
- Waste disposal: Neutralize acidic/basic byproducts before disposal per EPA guidelines .
Advanced: How does stereochemistry at the pyrrolidine-3-yl position affect biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
